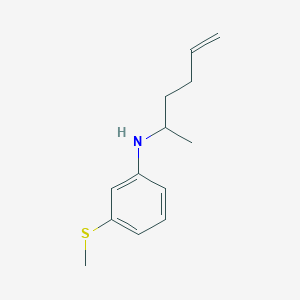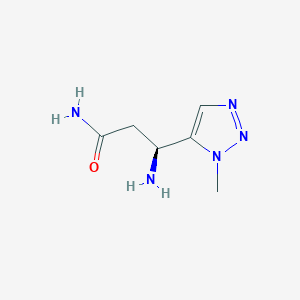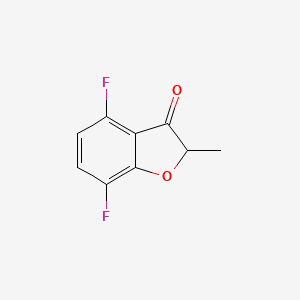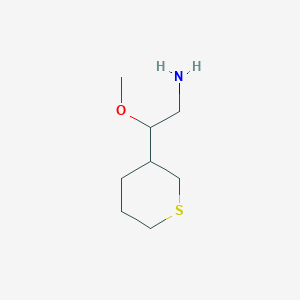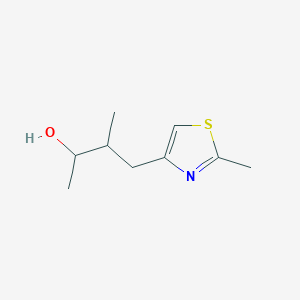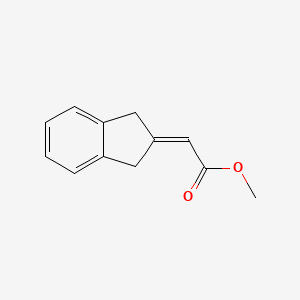
1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclopentyl group attached to an ethyl chain, which is further connected to a triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
The synthesis of 1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine typically involves multiple steps One common method includes the reaction of cyclopentyl ethyl bromide with sodium azide to form the corresponding azide This intermediate is then subjected to a cyclization reaction with hydrazine hydrate under acidic conditions to yield the triazole ring
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for higher yield and purity. These methods often involve the use of advanced catalysts and controlled reaction conditions to ensure the efficient production of the compound.
化学反応の分析
1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its triazole ring is a common motif in many drugs, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use. For example, in antimicrobial studies, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes.
類似化合物との比較
1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group. This difference can lead to variations in reactivity and biological activity.
1-(2-Phenylethyl)-1H-1,2,4-triazol-3-amine:
1-(2-Methylpropyl)-1H-1,2,4-triazol-3-amine: The presence of a methylpropyl group can affect its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific structure, which provides a balance between stability and reactivity, making it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
1-(2-cyclopentylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4/c10-9-11-7-13(12-9)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,10,12) |
InChIキー |
RNVZUBKSYVRQCJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CCN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13314445.png)
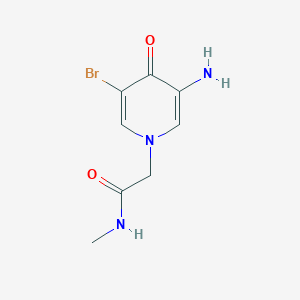
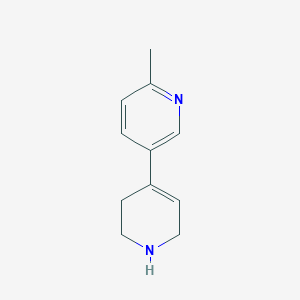
![1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride](/img/structure/B13314472.png)


